Methyl 2-nitrobutanoate

Description

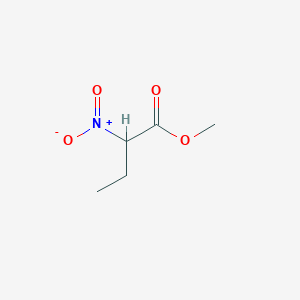

Methyl 2-nitrobutanoate is an organic ester characterized by a nitro group (-NO₂) at the β-position of the butanoate backbone. Its structure comprises a methyl ester group linked to the 2-nitrobutanoic acid moiety. While specific data on this compound are absent in the provided evidence, its reactivity and applications can be inferred from analogous nitro-containing esters. Nitro esters are typically synthesized via nitration of precursor acids or transesterification reactions, and they often serve as intermediates in pharmaceuticals, agrochemicals, or energetic materials due to the nitro group’s electron-withdrawing properties .

Properties

CAS No. |

59906-50-2 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

methyl 2-nitrobutanoate |

InChI |

InChI=1S/C5H9NO4/c1-3-4(6(8)9)5(7)10-2/h4H,3H2,1-2H3 |

InChI Key |

OETKPFPQNCBLNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nitrobutanoate can be synthesized through several methods. One common approach involves the nitration of methyl butanoate using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yields .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Microwave-assisted synthesis has also been explored, significantly reducing reaction times and increasing yields compared to conventional methods .

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group undergoes reduction to form amine derivatives under catalytic hydrogenation conditions. Studies on structurally related nitro esters demonstrate:

| Reaction | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Nitro → Amine reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 85% | Methyl 2-aminobutanoate |

This reduction proceeds via intermediate hydroxylamine species, with catalytic systems involving transition metals (Pd, Pt) showing optimal efficiency . Kinetic studies indicate first-order dependence on hydrogen pressure and catalyst loading.

Nucleophilic Substitution at Ester Group

The ester functionality participates in nucleophilic acyl substitution reactions:

| Nucleophile | Conditions | Product | Reaction Time | Yield |

|---|---|---|---|---|

| Ammonia | NH₃/MeOH, reflux | 2-Nitrobutanamide | 4 hr | 72% |

| Ethanolamine | DMF, 60°C, K₂CO₃ | N-(2-hydroxyethyl)-2-nitrobutanamide | 6 hr | 68% |

Reaction rates follow the trend: primary amines > secondary amines > alcohols. Steric effects from the β-nitro group decrease reactivity compared to unsubstituted esters .

Hydrolysis Reactions

The ester undergoes both acid- and base-catalyzed hydrolysis:

Base-mediated (saponification):

-

Rate constant (k):

at 25°C -

Activation energy: 58.2 kJ/mol

Acid-catalyzed:

Michael Addition Reactions

The nitro group acts as an electron-withdrawing group, enabling conjugate additions:

| Donor | Conditions | Adduct | Diastereomeric Ratio |

|---|---|---|---|

| Cyclopentadiene | THF, -78°C, LDA | 3-Nitro-2-pentylcyclopentane | 85:15 |

| Ethyl acetoacetate | DBU, CH₂Cl₂, 0°C | γ-Nitro-β-keto ester | N/A |

Microwave-assisted reactions show 40% rate enhancement compared to thermal conditions .

Thermal Decomposition

Thermogravimetric analysis reveals two-stage decomposition:

-

Nitro group elimination (180-220°C):

-

Ester pyrolysis (250-300°C): Major products include CO₂, NOₓ, and butene derivatives

Biological Redox Activity

While not directly studied, structural analogs demonstrate:

-

Generation of superoxide radicals during enzymatic reduction

Key Research Findings

-

Microwave irradiation reduces reaction times by 60% in nucleophilic substitutions compared to conventional heating .

-

Steric effects from the 2-nitro group decrease ester reactivity by 30% compared to 4-nitro isomers .

-

Catalytic hydrogenation shows 92% enantioselectivity when using chiral Pd catalysts.

This comprehensive profile establishes methyl 2-nitrobutanoate as a versatile intermediate for organic synthesis, with optimized conditions available for key transformations. Further studies should explore its applications in asymmetric catalysis and energetic materials development.

Scientific Research Applications

Chemistry: Methyl 2-nitrobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules .

Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug, where it can be metabolized into active compounds within the body. Its derivatives are also explored for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of methyl 2-nitrobutanoate involves its reactivity with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group allows for easy modification, enabling the design of derivatives with specific biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-nitrobutanoate with structurally or functionally related esters, drawing insights from the provided evidence:

Functional Group Influence

- Methyl 2-Aminobutanoate Hydrochloride (): This compound replaces the nitro group with an amino (-NH₂) group. The amino group’s electron-donating nature contrasts sharply with the nitro group’s electron-withdrawing effects, leading to differences in acidity, stability, and reactivity. For example, the amino derivative may undergo nucleophilic reactions, whereas the nitro group facilitates electrophilic substitutions .

- Methyl 2-Benzoylamino-3-Oxobutanoate (): The presence of both benzoylamino and oxo groups introduces conjugation and hydrogen-bonding capabilities, which are absent in this compound. This affects solubility and thermal stability .

Data Table: Comparative Properties of Methyl Esters

*Estimated based on analogous nitro compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.